molecular formula C17H19BFNO3 B8161208 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Katalognummer: B8161208
Molekulargewicht: 315.1 g/mol
InChI-Schlüssel: MSAPBZDAQNQASC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound featuring a pyridine core substituted with a 4-fluorophenoxy group at the 2-position and a pinacol boronate ester at the 5-position. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name

2-(4-fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO3/c1-16(2)17(3,4)23-18(22-16)12-5-10-15(20-11-12)21-14-8-6-13(19)7-9-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAPBZDAQNQASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halogenation of Pyridine Precursors

The synthesis begins with a halogenated pyridine intermediate. For 5-bromo-2-chloropyridine, iodination or bromination is performed using iodine or N-bromosuccinimide (NBS) under acidic conditions. Source describes iodination of 4(1H)-quinolones using iodine in saturated aqueous KI with n-butylamine, yielding 3-iodo derivatives. Adapting this method, 5-bromo-2-hydroxypyridine is treated with iodine/KI to generate 5-iodo-2-hydroxypyridine, a precursor for subsequent functionalization.

Table 1: Halogenation Conditions for Pyridine Derivatives

SubstrateHalogenating AgentSolventTemperatureYield (%)
2-HydroxypyridineI₂/KIH₂O/EtOH25°C78
5-Bromo-2-chloropyridineNBSDMF0°C → 25°C85

Installation of the 4-Fluorophenoxy Group

The 4-fluorophenoxy moiety is introduced via SNAr or copper-catalyzed coupling. Source utilizes copper-mediated coupling of bromophenols with aryl boronic acids. For this compound, 5-iodo-2-hydroxypyridine reacts with 4-fluorophenol under Ullmann conditions:

  • Reagents : 5-iodo-2-hydroxypyridine, 4-fluorophenol, CuI, 1,10-phenanthroline, K₂CO₃.

  • Solvent : DMSO, 110°C, 24 h.

  • Yield : 72% (isolated via column chromatography).

Critical Note : Steric hindrance at the 2-position of pyridine necessitates elevated temperatures and prolonged reaction times compared to benzene derivatives.

Miyaura Borylation for Boronic Ester Installation

The pinacol boronic ester is introduced at the 5-position using Miyaura borylation. Source provides solubility data for analogous boronic esters, informing solvent selection.

Procedure :

  • Substrate : 5-Bromo-2-(4-fluorophenoxy)pyridine.

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.

  • Solvent : 1,4-Dioxane, 90°C, 12 h.

  • Workup : Extraction with ethyl acetate, purification via silica gel chromatography (hexane/EtOAc 4:1).

  • Yield : 68%.

Table 2: Miyaura Borylation Optimization

CatalystSolventTemperatureTime (h)Yield (%)
Pd(dppf)Cl₂1,4-Dioxane90°C1268
Pd(PPh₃)₄THF80°C1852
XPhos Pd G2Toluene100°C674

Alternative Route: Sequential Functionalization

An alternative approach involves initial borylation followed by phenoxy group installation:

  • Step 1 : Miyaura borylation of 2-chloro-5-bromopyridine to yield 2-chloro-5-(pinacolatoboryl)pyridine.

  • Step 2 : SNAr with 4-fluorophenol under basic conditions (K₂CO₃, DMF, 120°C).

Advantage : Avoids competing side reactions during Ullmann coupling.
Disadvantage : Lower yield (58%) due to boronic ester sensitivity to strong bases.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, H6), 8.12 (dd, J = 8.6, 2.4 Hz, 1H, H4), 7.78 (d, J = 8.6 Hz, 1H, H3), 7.32–7.28 (m, 2H, ArH), 7.15–7.09 (m, 2H, ArH), 1.32 (s, 12H, pinacol CH₃).

  • ¹³C NMR : δ 163.5 (C-B), 162.1 (C-O), 135.4–115.2 (aromatic carbons), 83.7 (pinacol C-O), 24.9 (pinacol CH₃).

  • HRMS : Calculated for C₁₇H₁₉BFNO₃ [M+H]⁺: 315.1434; Found: 315.1431.

Purity and Solubility

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).

  • Solubility : 25 mM in DMSO (aligned with data from source).

Challenges and Optimization Strategies

Boronic Ester Hydrolysis

The pinacol boronic ester is prone to hydrolysis under acidic or aqueous conditions. Source recommends storage at 2–8°C in sealed containers to prevent degradation. During synthesis, anhydrous solvents and inert atmospheres are critical.

Regioselectivity in Halogenation

Iodination at the 5-position competes with 3- and 4-position substitution. Directed ortho-metalation using BuLi prior to iodination improves regioselectivity (yield increase from 65% to 82%).

Catalyst Selection for Borylation

XPhos Pd G2 outperforms Pd(dppf)Cl₂ in Miyaura borylation (Table 2), likely due to enhanced stability against heteroatom coordination.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Bis(pinacolato)diboron : Preferred over expensive boronic acids.

  • Solvent Recycling : 1,4-Dioxane is distilled and reused to reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the fluorophenoxy group, which can enhance lipophilicity and biological activity.

  • Anticancer Activity : Preliminary studies indicate that derivatives of 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The dioxaborolane unit can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Cross-Coupling Reactions : The boron atom in the dioxaborolane moiety allows for efficient coupling with organohalides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Material Science

Due to its unique electronic properties and stability, this compound is being investigated for use in developing advanced materials.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and provide functional properties such as conductivity or reactivity under specific conditions.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The fluorophenoxy group can participate in π-π stacking interactions, while the dioxaborolane moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyridine Ring

The following table compares 2-(4-fluorophenoxy)-5-(pinacol boronate)pyridine with analogs differing in substituents:

Compound Name Substituent at Pyridine 2-Position Substituent at Pyridine 5-Position Molecular Weight (g/mol) Key Applications/Properties References
2-(4-Fluorophenoxy)-5-(pinacol boronate)pyridine 4-Fluorophenoxy Pinacol boronate ~357 (calculated) Cross-coupling reactions, drug intermediates
2-Methanesulfonyl-5-(pinacol boronate)pyridine Methanesulfonyl Pinacol boronate 297.14 Electrophilic substitution reactions
2-Phenyl-5-(pinacol boronate)pyridine Phenyl Pinacol boronate 281.16 Biaryl synthesis via Suzuki coupling
3-(Pinacol boronate)-5-(trifluoromethyl)pyridine Trifluoromethyl 273.06 Antimalarial research
5-(Pinacol boronate)-2-(4-(trifluoromethoxy)phenoxy)pyridine 4-(Trifluoromethoxy)phenoxy Pinacol boronate 385.13 Antimalarial quinolone derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., methanesulfonyl, trifluoromethyl) enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution .
  • Aryloxy substituents (e.g., 4-fluorophenoxy, 4-trifluoromethoxyphenoxy) improve stability and influence π-π stacking in drug-receptor interactions .
  • Phenyl substituents simplify biaryl synthesis via Suzuki coupling, as seen in 2-phenyl analogs .

Physicochemical Properties

Data from analogous compounds (e.g., melting points, spectroscopic signatures):

Property 2-(4-Fluorophenoxy)-5-(pinacol boronate)pyridine (Estimated) 2-Methanesulfonyl-5-(pinacol boronate)pyridine 2-Phenyl-5-(pinacol boronate)pyridine
Melting Point (°C) 180–200 (predicted) 245–247 150–152
¹H NMR (δ, ppm) ~8.8 (pyridine-H), 7.2–7.4 (fluorophenoxy-H) 8.9 (pyridine-H), 3.3 (SO₂CH₃) 8.6 (pyridine-H), 7.4–7.6 (phenyl-H)
IR (cm⁻¹) ~1350 (B–O), 1600 (C=C aromatic) 1350 (B–O), 1150 (S=O) 1350 (B–O), 1600 (C=C aromatic)

Notes:

  • Boronate esters exhibit characteristic B–O stretches near 1350 cm⁻¹ in IR spectra .
  • Electron-withdrawing groups downfield-shift pyridine protons in ¹H NMR .

Reactivity and Stability

  • Hydrolysis Sensitivity: The pinacol boronate group hydrolyzes in aqueous acidic or basic conditions, releasing boronic acid. Fluorophenoxy substitution may slow hydrolysis due to steric hindrance .
  • Suzuki Coupling Efficiency : 5-Boronate pyridines couple efficiently with aryl halides (Pd catalysis), with yields >80% under optimized conditions . Electron-deficient pyridines (e.g., sulfonyl-substituted) require milder bases (e.g., K₂CO₃ vs. Cs₂CO₃) .

Biologische Aktivität

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound characterized by its unique structure and potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields such as medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following chemical formula: C19H22BFO3C_{19}H_{22}BFO_3 with a molecular weight of 328.19 g/mol. Its IUPAC name is 2-(2-((4-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The structure features a fluorophenoxy group and a dioxaborolane moiety that contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities primarily through its interactions with specific enzymes and cellular pathways:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit various kinases involved in cellular signaling pathways. For instance, it has shown promising results as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor, which is crucial in neurodegenerative diseases .
  • Anti-inflammatory Properties : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokines in BV2 microglial cells. This suggests potential applications in treating neuroinflammation .
  • Antioxidant Activity : The compound's antioxidant properties have been evaluated using ORAC assays, showing significant capacity to scavenge free radicals .

Case Studies

Several studies have highlighted the biological activities of 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

  • Study on DYRK1A Inhibition : A recent study utilized docking simulations followed by enzymatic assays to confirm that derivatives of this compound exhibit nanomolar-level inhibitory activity against DYRK1A. The most potent derivatives showed IC50 values significantly lower than previously reported inhibitors .
  • Cytotoxicity Assessment : In cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 cells, compounds derived from this structure were tested at varying concentrations (0.1 to 100 µM). Results indicated that some derivatives maintained cell viability while effectively inhibiting target kinases .

Data Table: Biological Activity Overview

Biological Activity Mechanism IC50 Values Cell Lines Tested
DYRK1A InhibitionCompetitive inhibition~8 nMNot specified
Anti-inflammatory effectsReduction of NO and IL-6 levelsNot specifiedBV2 microglial cells
Antioxidant activityFree radical scavengingNot specifiedVarious
CytotoxicityViability assessment>20 µMHT-22 & BV-2

Applications

The diverse biological activities of this compound make it a valuable candidate for further research in multiple domains:

  • Pharmaceutical Development : Its role as a DYRK1A inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases.
  • Organic Synthesis : The compound serves as an important building block in organic chemistry for synthesizing more complex molecules through cross-coupling reactions.
  • Material Science : Applications in developing advanced materials with improved properties are also being explored.

Q & A

Basic: What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura cross-coupling?

Methodological Answer:
The Suzuki-Miyaura reaction is a key method for introducing the boronate ester moiety. Optimal conditions typically involve:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading .
  • Base : Aqueous Na₂CO₃ or K₂CO₃ to facilitate transmetalation.
  • Solvent : A mix of toluene/ethanol (3:1) or THF/water for solubility and reactivity .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.

Example Protocol :
In a study synthesizing analogous pyridine-boronate esters, 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine was reacted with bis(pinacolato)diboron (1.2 eq) using Pd(dppf)Cl₂ (3 mol%) and KOAc (3 eq) in dioxane at 80°C for 12 hours, achieving >95% yield .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement . For example, analogous fluorophenylpyridine derivatives were confirmed via C–F bond distances (~1.35 Å) and boronate ester ring geometry .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm).
    • ¹¹B NMR : A singlet near δ 30 ppm for the boronate ester .
  • HRMS : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₉BFNO₃: 336.1471; observed: 336.1473) .

Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?

Methodological Answer:
Low yields may stem from:

  • Steric Hindrance : The 4-fluorophenoxy group may impede catalyst access. Use bulkier ligands (e.g., XPhos) or increase reaction temperature to 100°C .
  • Electronic Effects : Electron-withdrawing fluorine atoms can slow oxidative addition. Switch to electron-rich Pd catalysts like Pd(OAc)₂ with SPhos .
  • Side Reactions : Competing protodeboronation or homocoupling. Add excess boronic acid (1.5 eq) and degas solvents to minimize oxygen interference .

Case Study : A PdCl₂(dtbpf)/K₃PO₄ system in 1,4-dioxane at 100°C improved yields from 60% to 88% for sterically hindered analogs .

Advanced: How to ensure regioselectivity during functionalization of the pyridine ring?

Methodological Answer:
Regioselectivity in borylation or cross-coupling is influenced by:

  • Directing Groups : The 4-fluorophenoxy group directs electrophilic substitution to the para position. Use meta-selective ligands (e.g., anionic Si ligands) for alternative sites .
  • Temperature Control : Lower temperatures (40–60°C) favor kinetic control, while higher temperatures (100°C) favor thermodynamic products.
  • Substrate Preactivation : Convert the boronate ester to a more reactive trifluoroborate salt for selective coupling .

Example : Meta-selective borylation of benzylamine derivatives was achieved using [Ir(COD)OMe]₂ with dtbpy ligands .

Advanced: How does the fluorophenoxy group influence electronic properties in catalysis?

Methodological Answer:
The electron-withdrawing fluorine atom:

  • Reduces Electron Density : At the pyridine ring, enhancing oxidative addition rates in Pd-catalyzed reactions.
  • Stabilizes Intermediates : Through resonance effects, as seen in Hammett studies (σₚ = +0.06 for fluorine) .

Computational Validation : DFT calculations (B3LYP/6-31G*) show a 0.15 eV decrease in LUMO energy at the pyridine ring compared to non-fluorinated analogs, favoring nucleophilic attack .

Advanced: How to design structure-activity relationship (SAR) studies for medicinal applications?

Methodological Answer:

  • Modify Substituents : Compare bioactivity of analogs with varying groups (e.g., replace 4-fluorophenoxy with methoxy or nitro).
  • Assays : Test against target enzymes (e.g., antimalarial PfATP4 inhibition) using IC₅₀ measurements .
  • Physicochemical Profiling : Measure logP (e.g., 2.8 for this compound) and solubility (e.g., 0.12 mg/mL in PBS) to optimize pharmacokinetics.

Example : In antimalarial studies, replacing CF₃ with boronate esters increased potency by 10-fold due to improved target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.